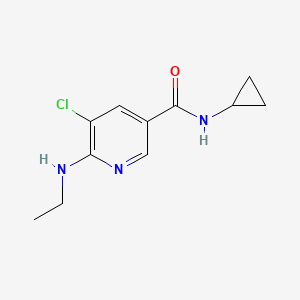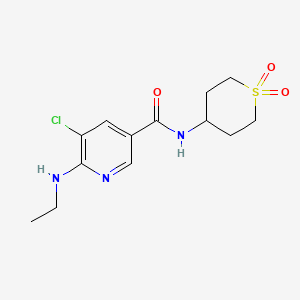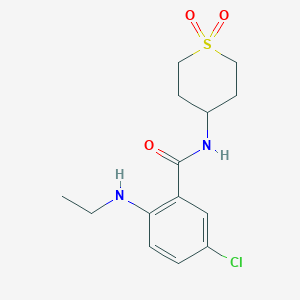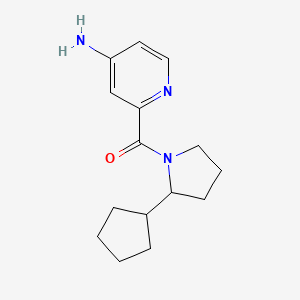
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system and has been investigated for its potential use in the treatment of autoimmune diseases.
Mécanisme D'action
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathways involved in immune cell activation. By blocking the activity of JAK3, this compound can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, particularly on T cells and B cells. It can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been shown to reduce the proliferation of T cells and B cells, which can help to prevent transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide is its specificity for JAK3, which can help to reduce off-target effects. However, this specificity can also be a limitation, as it means that this compound may not be effective against diseases that involve other JAK isoforms. Another limitation is the potential for toxicity, particularly with long-term use.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-3-nitropyridine with cyclopropylamine to form 5-chloro-N-cyclopropyl-3-nitropyridin-6-amine. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with ethyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the prevention of transplant rejection.
Propriétés
IUPAC Name |
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-2-13-10-9(12)5-7(6-14-10)11(16)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKAFUIRVOVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)


![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
